molecular formula C15H15IN2O3S B4630427 3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide

3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide

Cat. No. B4630427
M. Wt: 430.3 g/mol
InChI Key: PZCGHQSDISYZSU-UHFFFAOYSA-N
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Description

The study of benzamide derivatives, including those substituted with sulfonyl and iodophenyl groups, is of significant interest in the fields of organic and medicinal chemistry. These compounds are often explored for their potential biological activities and their unique chemical and physical properties.

Synthesis Analysis

Benzamide derivatives are typically synthesized through reactions involving benzoyl chlorides and amines in the presence of suitable bases. For compounds similar to "3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide," a targeted synthesis approach might involve coupling reactions, such as the Suzuki coupling for introducing the iodophenyl group, followed by sulfonamide formation through reaction with a suitable sulfonyl chloride and dimethylamine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques like NMR and IR spectroscopy, and confirmed by X-ray diffraction. The presence of the dimethylamino sulfonyl group can introduce interesting electronic effects due to its electron-donating nature, which can be explored through molecular orbital analysis.

Chemical Reactions and Properties

Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions at the iodophenyl position, which can be utilized for further functionalization. The sulfonyl group can also participate in reactions, offering pathways to modify the compound's chemical structure and properties.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by the presence of the sulfonyl and iodophenyl groups. These groups can affect the compound's hydrogen bonding capability and overall molecular geometry, impacting its physical state and solubility in different solvents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure. The electron-donating dimethylamino group and the electron-withdrawing sulfonyl group can create a unique electronic environment that affects the compound's reactivity towards electrophiles and nucleophiles.

For detailed studies on similar compounds, refer to the research on sulfonamide derivatives and their synthesis, molecular structure, and properties (Nikonov et al., 2021), and the synthesis and crystal structure analysis of related benzamide compounds (Al-Hourani et al., 2016).

Scientific Research Applications

Polymers and Material Science

Research involving aromatic polyamides, polyimides, and polyureas that contain sulfonyl and amino groups, similar to 3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide, indicates applications in material science, specifically in creating new polymers with specific solubility and stability characteristics. For instance, polymers incorporating similar functional groups exhibit solubility in organic solvents like tetrahydrofuran and chloroform and display thermal stability, which could be useful in designing materials with specific mechanical and chemical properties (Jui-kun Lin et al., 1990).

Medicinal Chemistry and Drug Design

Compounds featuring sulfonyl and amino functionalities have been explored for their biological activities. A study on novel benzenesulfonamide derivatives highlights their potential in medicinal chemistry, especially in antitumor activity against specific cell lines and their interaction with enzymes like thymidylate synthase. This suggests that 3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide could serve as a scaffold for developing new therapeutic agents with anticancer properties (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Environmental Science and Herbicide Development

The structural modification of sulfonylurea herbicides to enhance their environmental compatibility points towards the application of sulfonyl and amino group-containing compounds in developing eco-friendly pesticides. Research indicates that introducing specific functional groups can significantly affect herbicidal activity and soil degradation rates, suggesting potential environmental applications of 3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide in the formulation of herbicides with controlled degradation behaviors (X. Hua et al., 2016).

Photophysical Studies and Sensor Development

The synthesis and study of compounds with sulfonyl and amino functionalities for the development of fluorescent molecular probes and sensors demonstrate their utility in chemical sensing and biological imaging. Such compounds can exhibit solvatochromic behavior, making them useful in designing sensors for detecting specific ions or molecules in environmental and biological samples (Z. Diwu et al., 1997).

properties

IUPAC Name

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O3S/c1-18(2)22(20,21)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCGHQSDISYZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylsulfamoyl)-N-(3-iodophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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